molecular formula C13H25NO4S B1521785 Boc-DL-buthionine CAS No. 1396969-20-2

Boc-DL-buthionine

Cat. No. B1521785
M. Wt: 291.41 g/mol
InChI Key: LXZZDLUCLKSJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-buthionine is a dipeptide derivative of buthionine sulfoximine . It is used for proteomics research .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The molecular formula of Boc-DL-buthionine is C13H25NO4S and its molecular weight is 291.41 .


Chemical Reactions Analysis

The Boc group in Boc-DL-buthionine is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-DL-buthionine has a molecular weight of 291.41 and a molecular formula of C13H25NO4S .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Biology .

Summary of the Application

Boc-DL-buthionine, also known as l-Buthionine-sulfoximine (BSO) , is used to induce oxidative stress in a cell by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) . This process leads to genomic rearrangements, such as DNA deletions .

Methods of Application

BSO is administered to mice via drinking water during gestation . The treatment results in a significantly increased frequency of DNA deletions and decreased concentrations of GSH and cysteine .

Results or Outcomes

BSO treatment resulted in a 30% higher DNA deletion frequency, 45% lower GSH, and 27% lower cysteine levels, when compared with the untreated control . A higher dosage of BSO treatment caused a 40% higher DNA deletion frequency, 70% lower GSH, and 55% lower cysteine levels .

Application in Plant Cell Reports

Specific Scientific Field

This application falls under the field of Plant Cell Reports .

Summary of the Application

In white spruce (Picea glauca), an improvement of somatic embryo yield and quality can be achieved by applications of Boc-DL-buthionine . It inhibits the biosynthesis of reduced glutathione (GSH), thereby switching the total glutathione pool towards its oxidized form (GSSG) .

Methods of Application

Applications of Boc-DL-buthionine in the maturation medium increased the conversion frequency, i.e., root and shoot emergence, of group A embryos while it enhanced root emergence in group B embryos .

Results or Outcomes

Applications of Boc-DL-buthionine almost tripled the embryogenic output of two cell lines by increasing the number of embryos produced by 100 mg −1 tissue from 65 to 154 in the (E)WS1 line and from 59 to 130 in the (E)WS2 line . This increase in embryo number was ascribed to a higher production of morphologically normal embryos with four or more cotyledons (group A embryos), at the expense of group B embryos, characterized by fewer cotyledons .

Safety And Hazards

Boc-DL-buthionine is toxic and a moderate to severe irritant to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4S/c1-5-6-8-19-9-7-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZZDLUCLKSJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-buthionine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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